Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate CAS number
Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate CAS number
An In-Depth Technical Guide to Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate
Abstract
Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole core, a scaffold of significant interest in medicinal and materials science. The strategic placement of a tert-butyl group at the N1 position and an ethyl carboxylate at the C4 position imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, analytical characterization methods, its applications in research and development, and essential safety and handling guidelines. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and materials science.
Core Physicochemical and Structural Properties
Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate is defined by its unique arrangement of functional groups, which dictates its reactivity and potential applications. The bulky tert-butyl group provides steric hindrance and increases lipophilicity, which can be advantageous in tuning the pharmacokinetic properties of derivative compounds.
| Property | Value | Source |
| CAS Number | 139308-53-5 | [1] |
| Molecular Formula | C10H16N2O2 | [1][2] |
| Molecular Weight | 196.25 g/mol | [1][2] |
| IUPAC Name | Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate | |
| PubChem CID | 21780624 | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. One common and effective method for constructing the 1,4-disubstituted pyrazole ring system involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.
General Synthetic Workflow
The synthesis of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate can be achieved via the reaction of tert-butylhydrazine with an ethyl 2-formyl-3-oxopropanoate equivalent, followed by cyclization and dehydration.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for laboratory-scale synthesis.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) and absolute ethanol as the solvent.
-
Addition of Hydrazine: While stirring, slowly add tert-butylhydrazine hydrochloride (1.1 eq) to the solution. The hydrochloride salt is often used for its stability.
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Base Addition: Add a mild base such as sodium bicarbonate or triethylamine (1.5 eq) to neutralize the hydrochloride and facilitate the reaction.
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Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
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Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.[4]
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Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 0.5 N HCl) to remove any unreacted hydrazine, followed by a saturated sodium bicarbonate solution, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate.[4]
Causality and Experimental Choices
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Use of Hydrazine Salt: Tert-butylhydrazine hydrochloride is often preferred over the free base due to its improved stability and ease of handling.
-
Role of the Base: The addition of a base is critical to deprotonate the hydrazine salt, generating the nucleophilic free hydrazine required for the initial condensation reaction.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps that form the stable aromatic pyrazole ring.
Spectroscopic and Analytical Data
Structural confirmation of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate relies on standard analytical techniques. The expected spectral data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - Singlet (~1.6 ppm, 9H) corresponding to the tert-butyl protons.- Triplet (~1.4 ppm, 3H) and Quartet (~4.3 ppm, 2H) for the ethyl ester group.- Two distinct singlets in the aromatic region (~7.9-8.2 ppm, 2H) for the two protons on the pyrazole ring. |
| ¹³C NMR | - Signal for the ester carbonyl carbon (~163 ppm).- Aromatic carbons of the pyrazole ring (~115-140 ppm).- Quaternary carbon of the tert-butyl group (~60 ppm) and its methyl carbons (~29 ppm).- Methylene (~61 ppm) and methyl (~14 ppm) carbons of the ethyl ester. |
| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z = 197.128.[5] |
| FT-IR | - Strong C=O stretch from the ester group (~1710-1730 cm⁻¹).- C-N and C=C stretching vibrations from the pyrazole ring. |
Applications in Research and Drug Development
The pyrazole moiety is a privileged scaffold in medicinal chemistry and agrochemistry due to its metabolic stability and ability to act as a versatile pharmacophore.[3][6]
Role as a Synthetic Intermediate
Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate serves as a key building block for creating more elaborate molecules. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization.
Areas of Application
Caption: Key application areas derived from the pyrazole core structure.
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Pharmaceutical Development: Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[6] The N-tert-butyl group can enhance the compound's metabolic stability and modulate its binding to biological targets. This intermediate is valuable for synthesizing libraries of compounds for screening in drug discovery programs.[7]
-
Agrochemicals: The pyrazole scaffold is present in numerous commercial herbicides, fungicides, and insecticides.[7] This compound provides a starting point for developing new crop protection agents.
-
Material Science: The compound can be incorporated into polymers and coatings to enhance material properties such as thermal stability and durability.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate. The following information is based on data for structurally related pyrazole carboxylates.[8][9]
Hazard Identification
Recommended Precautions
-
P280: Wear protective gloves, eye protection, and face protection.[10]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Handling and Storage
-
Handling: Handle in a well-ventilated place, such as a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container.[9] Keep away from strong oxidizing agents.[12]
Conclusion
Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate is a versatile and valuable chemical intermediate. Its structured synthesis, combined with the significant potential of the pyrazole core in applied chemistry, makes it a compound of high interest for researchers. The strategic N-tert-butyl substitution provides a key element for tuning molecular properties, paving the way for the development of novel pharmaceuticals, advanced agrochemicals, and functional materials. Adherence to rigorous safety protocols is essential for its handling and application in research and development.
References
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Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2228. [Link]
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LabSolutions. (n.d.). Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
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American Elements. (n.d.). 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
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SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 1-tert-butyl-5-cyano-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]
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PubMed. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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PubChemLite. (n.d.). 1-tert-butyl-5-ethyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Springer. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]
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ResearchGate. (2010). (PDF) Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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